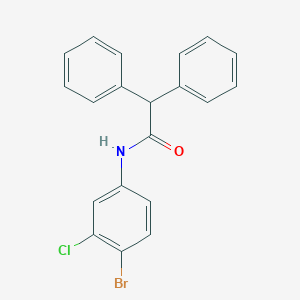
6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound that features a naphthalene ring, a thiophene ring, and a dihydropyridine ring with a thioxo group and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable base, followed by cyclization and introduction of the thioxo and carbonitrile groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
化学反应分析
Types of Reactions
6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction could produce dihydro derivatives with altered electronic properties.
科学研究应用
6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
作用机制
The exact mechanism of action for 6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and pathways involved in cellular processes. Further research is needed to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-2-carboxylic acid share the naphthalene ring structure.
Thiophene derivatives: Compounds such as thiophene-2-carboxaldehyde have the thiophene ring.
Dihydropyridine derivatives: Compounds like nifedipine, a well-known calcium channel blocker, share the dihydropyridine ring structure.
Uniqueness
6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to the combination of these three distinct ring systems and the presence of the thioxo and carbonitrile groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
属性
分子式 |
C20H12N2S2 |
|---|---|
分子量 |
344.5 g/mol |
IUPAC 名称 |
6-naphthalen-2-yl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H12N2S2/c21-12-17-16(19-6-3-9-24-19)11-18(22-20(17)23)15-8-7-13-4-1-2-5-14(13)10-15/h1-11H,(H,22,23) |
InChI 键 |
YPZOKOXUTIQMBL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C(=S)N3)C#N)C4=CC=CS4 |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C(=S)N3)C#N)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B324822.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide](/img/structure/B324823.png)
![2,2-diphenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B324827.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B324829.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B324833.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-naphthyloxy)acetamide](/img/structure/B324837.png)
![N~1~,N~2~-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide](/img/structure/B324838.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-2-methoxyaniline](/img/structure/B324842.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-iodobenzamide](/img/structure/B324844.png)
![4-{2-[(4-chlorophenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B324847.png)
![4-[2-(diphenylacetyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B324848.png)
![4-oxo-N-phenyl-4-[2-(2-thienylcarbonyl)hydrazino]butanamide](/img/structure/B324849.png)
